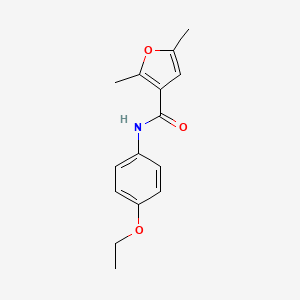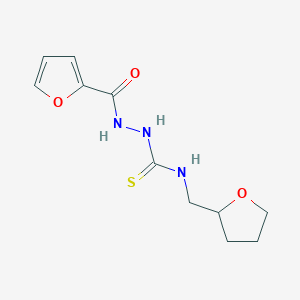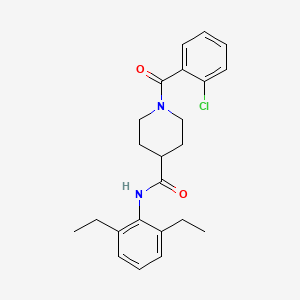![molecular formula C26H28N2O3 B4708675 4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-2-(4-propylphenyl)quinoline](/img/structure/B4708675.png)
4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-2-(4-propylphenyl)quinoline
Vue d'ensemble
Description
4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-2-(4-propylphenyl)quinoline, also known as DPQ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPQ is a quinoline derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mécanisme D'action
4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-2-(4-propylphenyl)quinoline exerts its biological effects by binding to DNA and inhibiting the activity of various enzymes, such as topoisomerases and helicases, that are involved in DNA replication and repair. This compound has also been shown to inhibit the activity of various proteins, such as heat shock proteins and proteasomes, that are involved in protein folding and degradation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, such as inducing apoptosis (programmed cell death) in cancer cells, inhibiting the aggregation of amyloid-beta and alpha-synuclein proteins, and inhibiting the growth of various pathogens. This compound has also been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-2-(4-propylphenyl)quinoline has several advantages for lab experiments, such as its ability to inhibit the activity of various enzymes and proteins that are involved in DNA replication, repair, and protein folding and degradation. However, this compound also has some limitations, such as its potential toxicity and its ability to bind to DNA non-specifically, which may affect the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-2-(4-propylphenyl)quinoline, such as studying its potential use in combination with other drugs for the treatment of cancer and infectious diseases, investigating its potential use in the treatment of neurodegenerative diseases, and exploring its potential use as a tool for studying DNA replication and repair. Furthermore, further studies are needed to determine the optimal dosage and toxicity of this compound, as well as its potential side effects.
Applications De Recherche Scientifique
4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-2-(4-propylphenyl)quinoline has been extensively studied for its potential applications in various fields, such as cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, due to its ability to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins. Furthermore, this compound has been studied for its potential use in the treatment of infectious diseases, such as malaria and tuberculosis, due to its ability to inhibit the growth of the causative pathogens.
Propriétés
IUPAC Name |
1,4-dioxa-8-azaspiro[4.5]decan-8-yl-[2-(4-propylphenyl)quinolin-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O3/c1-2-5-19-8-10-20(11-9-19)24-18-22(21-6-3-4-7-23(21)27-24)25(29)28-14-12-26(13-15-28)30-16-17-31-26/h3-4,6-11,18H,2,5,12-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTHXVDDGOIMFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCC5(CC4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-propylglycinamide](/img/structure/B4708604.png)
![1-[(2-phenylcyclopropyl)carbonyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4708608.png)

![2-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B4708619.png)

![2-{[4-(aminosulfonyl)-2,6-dichlorophenyl]amino}-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B4708632.png)

![N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B4708646.png)
![6-methyl-2-{[({4-methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4708658.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-methoxybenzamide](/img/structure/B4708659.png)
![5-(4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4708666.png)
![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-(pentafluorophenyl)-3-piperidinecarboxamide](/img/structure/B4708680.png)
![3-cyclohexyl-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B4708692.png)